4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid
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Description
Molecular Structure Analysis
The molecular structure of 4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid consists of a quinoline ring attached to a benzene ring via a carbonyl and amino group. The benzene ring also has a carboxylic acid group attached to it.Scientific Research Applications
Material Chemistry and Molecular Properties
A study by Schmidt et al. (2019) presents a propeller-shaped mesomeric betaine derived from a cycloreaction involving 4-[(Quinolin-4-yl)ethynyl]benzoic acid. This compound exhibits unique resonance frequencies due to its hindered rotation, underlining its potential in exploring molecular electronics and photonics due to its charge distribution characteristic of cross-conjugated systems (Schmidt et al., 2019).
Biological Sensing and Fluorescence
Nolan et al. (2005) have developed fluorescein-based dyes derivatized with 8-aminoquinoline, including compounds structurally related to 4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid, for the sensitive and selective sensing of Zn(II) ions. These compounds, due to their high fluorescence enhancements upon Zn(II) binding, offer insights into the development of biological sensors (Nolan et al., 2005).
Antimicrobial and Antiproliferative Activities
Eweas et al. (2021) explored the synthesis and biological evaluation of 2-pyridylquinazoline derivatives, starting from 5-bromo-2-[pyridin-4-ylcarbonyl]amino]benzoic acid, demonstrating potential antimicrobial and antitumor activities. This underscores the therapeutic potential of compounds within the 4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid framework (Eweas et al., 2021).
Chemical Synthesis and Drug Development
Further research into the structural modification and biological evaluation of quinoline derivatives, as demonstrated by Ballart et al. (2000), highlights the continuous interest in this chemical space for the development of new therapeutic agents, especially as anti-inflammatory and antimicrobial compounds (Ballart et al., 2000).
properties
IUPAC Name |
4-(quinoline-2-carbonylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-16(18-13-8-5-12(6-9-13)17(21)22)15-10-7-11-3-1-2-4-14(11)19-15/h1-10H,(H,18,20)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDKTBBBADIVCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392923 |
Source
|
Record name | 4-[(Quinoline-2-carbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid | |
CAS RN |
190437-68-4 |
Source
|
Record name | 4-[(Quinoline-2-carbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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